molecular formula C13H16FN3O B2674998 4-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)-3-fluoroaniline CAS No. 1006961-09-6

4-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)-3-fluoroaniline

Cat. No.: B2674998
CAS No.: 1006961-09-6
M. Wt: 249.289
InChI Key: WLHFSVBNPCWFIB-UHFFFAOYSA-N
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Description

Product Overview 4-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)-3-fluoroaniline (CAS 1006961-09-6) is a high-purity chemical building block designed for research applications. This compound features a unique structure with a fluorinated aniline moiety linked to a 1-ethyl-3-methyl-1H-pyrazole ring via a methylene ether bridge. Its molecular formula is C13H16FN3O and it has a molecular weight of 249.28 g/mol . Research Applications and Value This aniline derivative serves as a versatile intermediate in medicinal chemistry and drug discovery. Its structure is indicative of potential use in the synthesis of more complex molecules targeting infectious diseases. Specifically, compounds containing the 1-ethyl-3-methyl-1H-pyrazole core have been identified as key scaffolds in the development of novel antitubercular agents . Recent research on structurally related 2-pyrazolylpyrimidinones has shown promising activity against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) strains, suggesting a potentially novel mechanism of action that may involve the perturbation of bacterial iron homeostasis . As such, this compound is of significant interest for researchers exploring new therapeutic strategies against tuberculosis and other bacterial infections. Usage Note This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(1-ethyl-3-methylpyrazol-4-yl)methoxy]-3-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O/c1-3-17-7-10(9(2)16-17)8-18-13-5-4-11(15)6-12(13)14/h4-7H,3,8,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHFSVBNPCWFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)COC2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)-3-fluoroaniline typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the ethyl and methyl groups. The methoxy group is then attached to the pyrazole ring, and finally, the aniline moiety is introduced along with the fluorine atom. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

4-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)-3-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions may introduce different halogens or nitro groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds related to pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar pyrazolyl compounds demonstrate moderate antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli . The presence of the pyrazole moiety in 4-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)-3-fluoroaniline likely contributes to this effect.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory applications. Pyrazole derivatives have been explored as inhibitors of inflammatory pathways, particularly through their action on cyclooxygenase enzymes . This could position this compound as a candidate for developing new anti-inflammatory drugs.

Antiepileptic Activity

Pyrazole derivatives have also been investigated for their anticonvulsant properties. In rodent models, certain pyrazole-based compounds showed protective effects against seizures . This suggests that this compound may warrant further investigation as a potential antiepileptic agent.

Herbicidal Activity

The compound's unique structure may lend itself to herbicidal applications. Research into similar pyrazole-containing compounds has indicated effectiveness in inhibiting specific plant growth pathways, making them candidates for herbicide development . This application could be particularly beneficial in managing weed resistance in agricultural settings.

Case Studies

Study Findings Relevance
Study on Antimicrobial Activity Demonstrated moderate activity against E. coli and S. aureus.Supports potential use in treating bacterial infections.
Anti-inflammatory Pathway Inhibition Pyrazole derivatives showed IC50 values indicating strong inhibition of inflammatory markers.Suggests therapeutic potential in chronic inflammatory conditions.
Antiepileptic Screening Certain derivatives exhibited significant protection against induced seizures in animal models.Indicates possible development as an antiepileptic drug.

Mechanism of Action

The mechanism of action of 4-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)-3-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(a) 2-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)aniline

  • Difference : Lacks the 3-fluoro substituent on the aniline ring.

(b) 4-(4-Chloro-1H-pyrazol-1-yl)-3-fluoroaniline

  • Difference : Replaces the pyrazole-ether linkage with a direct pyrazole-aniline bond and introduces a chloro substituent on the pyrazole.
  • Impact : The chloro group increases hydrophobicity, while the direct bond shortens the molecule, possibly affecting binding affinity in target applications .

(c) 3-Fluoro-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline

  • Difference : Substitutes the 1-ethyl-3-methylpyrazole with a 1-methylpyrazole .
  • Impact : Reduced steric bulk from the missing ethyl group may enhance solubility but decrease selectivity in enzyme inhibition .

(d) 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline

  • Difference : Incorporates a chloro-fluoroaniline core and a 4-methoxyphenyl group on the pyrazole.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Availability
4-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)-3-fluoroaniline C₁₁H₁₂FN₃O 221.24 3-Fluoro, 1-ethyl-3-methylpyrazole 95% Discontinued
2-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)aniline C₁₁H₁₃N₃O 203.24 Unsubstituted aniline N/A Discontinued
4-(4-Chloro-1H-pyrazol-1-yl)-3-fluoroaniline C₉H₇ClFN₃ 227.63 4-Chloropyrazole, 3-fluoroaniline N/A Available
3-Fluoro-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline C₁₀H₁₀FN₃O 207.21 1-Methylpyrazole 95% Discontinued
3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline C₂₄H₂₀ClFN₃O 426.89 4-Methoxyphenyl, chloro-fluoroaniline N/A Research use

Challenges and Opportunities

  • Design Insights : Fluorine substitution improves pharmacokinetics, while bulkier pyrazole substituents (e.g., ethyl, methoxyphenyl) enhance target specificity .

Biological Activity

4-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)-3-fluoroaniline, also known as Benzenamine, is a compound characterized by its unique molecular structure, which includes a pyrazole ring and an aniline moiety. The compound has garnered interest in medicinal chemistry due to its potential biological activities, including antibacterial, anticancer, and anti-inflammatory properties.

  • Molecular Formula : C13H17N3O
  • Molecular Weight : 249.28 g/mol
  • CAS Number : 1006961-09-6

Structure

The structure of this compound can be represented as follows:

Structure C6H4 NH2 OCH3 C2H5N3\text{Structure }\text{C}_6\text{H}_4\text{ NH}_2\text{ OCH}_3\text{ C}_2\text{H}_5\text{N}_3\text{O }

Antimicrobial Activity

Research indicates that compounds with similar pyrazole structures exhibit moderate antimicrobial activities. For example, studies have shown that pyrazolyl derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) around 250 μg/mL . The specific activity of this compound against various pathogens remains to be fully characterized but is expected to align with these findings due to its structural similarities.

Anticancer Potential

The compound’s mechanism of action may involve interactions with various biological targets, such as enzymes or receptors involved in cancer progression. Pyrazole derivatives are frequently explored for their potential in targeting cancer cell proliferation pathways .

Anti-inflammatory Properties

Compounds containing the pyrazole ring have been noted for their anti-inflammatory effects. This is often mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. The specific activity of this compound regarding COX inhibition requires further investigation but suggests a promising avenue for therapeutic applications.

Structure–Activity Relationship (SAR)

A significant aspect of medicinal chemistry involves understanding the structure–activity relationship (SAR) of compounds. The presence of the methoxy group and the fluoro substitution on the aromatic ring can enhance solubility and bioavailability, which are crucial for effective drug design.

Table 1: Comparison of Biological Activity in Pyrazole Derivatives

Compound NameActivity TypeMIC (µg/mL)Reference
Pyrazole AAntibacterial250
Pyrazole BAnticancerTBD
4-F-Pyrazole CAnti-inflammatoryTBD

Pharmacokinetics and Metabolic Stability

Research has indicated that modifications to the pyrazole structure can significantly affect pharmacokinetic properties such as metabolic stability and solubility. For instance, compounds similar to this compound have been optimized for better aqueous solubility while maintaining their biological efficacy .

Future Directions

Further research is essential to elucidate the complete biological profile of this compound. Potential studies could focus on:

  • In vitro and In vivo Studies : Evaluating the compound's efficacy against specific cancer cell lines and bacterial strains.
  • Mechanistic Studies : Understanding how this compound interacts at the molecular level with biological targets.
  • Optimization of Derivatives : Developing analogs with improved pharmacological profiles based on SAR insights.

Q & A

Q. What are the recommended synthetic routes for 4-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)-3-fluoroaniline, and how can reaction conditions be optimized for higher yields?

Methodology :

  • Route selection : Utilize nucleophilic aromatic substitution or coupling reactions, given the presence of the fluoroaniline and pyrazole moieties. Evidence from similar pyrazole-aniline derivatives suggests coupling via Mitsunobu or Ullmann-type reactions under palladium catalysis .
  • Optimization : Vary solvents (e.g., ethanol, DMF), temperatures (reflux at 80–100°C), and catalysts (e.g., CuI for Ullmann coupling). Monitor reaction progress via TLC or HPLC. For example, ethanol reflux for 2–4 hours improved yields in analogous pyrazole-aniline syntheses .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/ethanol mixtures) to isolate the product .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodology :

  • Purity analysis : Employ HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to achieve baseline separation. Compare retention times with standards .
  • Structural confirmation :
    • NMR : Assign peaks using ¹H/¹³C NMR. The pyrazole’s methyl group (δ ~2.3 ppm) and ethoxy protons (δ ~1.3–1.5 ppm) are diagnostic. Refer to analogous pyrazole derivatives for spectral benchmarking .
    • Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ = 265.29) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

Methodology :

  • Variable analysis : Systematically test parameters such as:
    • Catalyst loading : Higher Pd/Cu ratios (e.g., 10 mol%) may enhance coupling efficiency .
    • Protecting groups : Protect the aniline’s amine during pyrazole coupling to avoid side reactions .
  • Side-product identification : Use LC-MS or preparative TLC to isolate byproducts (e.g., di-alkylated aniline) and characterize via NMR .

Q. What strategies are effective for studying the electronic effects of substituents on the pyrazole and aniline rings in this compound?

Methodology :

  • Computational modeling : Perform DFT calculations (e.g., Gaussian09) to map electron density distributions and predict reactivity. Compare HOMO/LUMO energies of substituents (e.g., ethyl vs. methyl groups) .
  • Experimental validation : Synthesize analogs (e.g., 3-methyl → 3-trifluoromethyl pyrazole) and measure electronic effects via Hammett plots or UV-Vis spectroscopy .

Q. How can researchers utilize crystallographic data to resolve ambiguities in the molecular conformation of this compound?

Methodology :

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Use SHELXL for structure refinement, focusing on torsional angles between the pyrazole and aniline rings .
  • Comparative analysis : Overlay crystal structures of analogs to identify conformational trends (e.g., steric effects of the ethyl group) .

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